molecular formula C28H33OP B12892753 Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide

Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide

Cat. No.: B12892753
M. Wt: 416.5 g/mol
InChI Key: FRPDLOGUSAHPKW-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide is a phosphine oxide compound that features a unique structure with a naphthalene and phenyl group attached to a phosphine oxide center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a naphthyl-substituted phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

    Reduction: The phosphine oxide can be reduced back to the phosphine under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are employed for the reduction of phosphine oxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the phosphine oxide, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide has several scientific research applications:

    Catalysis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.

    Biology and Medicine: Research is ongoing to investigate its potential as a bioactive molecule with applications in drug discovery and development.

    Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism by which dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine oxide group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The aromatic rings provide additional stability and electronic properties that enhance the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: A widely used phosphine oxide with similar applications in catalysis.

    Dicyclohexylphenylphosphine oxide: Another phosphine oxide with comparable properties but different steric and electronic characteristics.

    2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane: A related compound used in similar catalytic applications.

Uniqueness

Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide is unique due to the presence of both naphthalene and phenyl groups, which provide distinct electronic and steric properties. These features make it a versatile ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to other phosphine oxides .

Properties

Molecular Formula

C28H33OP

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2-dicyclohexylphosphorylphenyl)naphthalene

InChI

InChI=1S/C28H33OP/c29-30(23-14-3-1-4-15-23,24-16-5-2-6-17-24)28-21-10-9-19-27(28)26-20-11-13-22-12-7-8-18-25(22)26/h7-13,18-21,23-24H,1-6,14-17H2

InChI Key

FRPDLOGUSAHPKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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